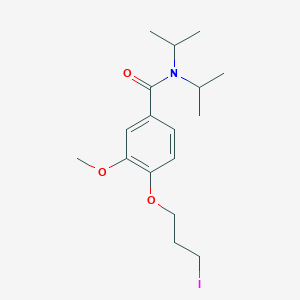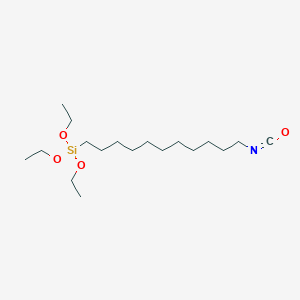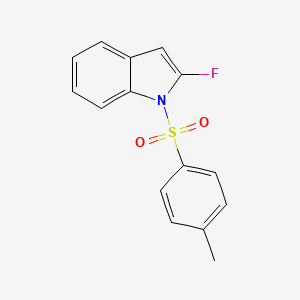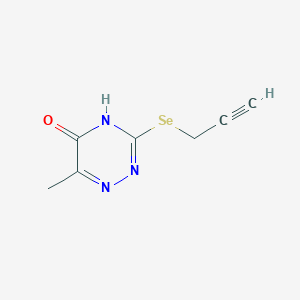![molecular formula C24H17N3 B12552175 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- CAS No. 186956-39-8](/img/structure/B12552175.png)
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Méthodes De Préparation
The synthesis of 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- can be achieved through various synthetic routes. One common method involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups in refluxing acetic acid . Another approach includes the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . These methods provide efficient pathways to obtain the desired compound with high yields.
Analyse Des Réactions Chimiques
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups, using reagents such as halogens or alkylating agents.
Applications De Recherche Scientifique
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- has been extensively studied for its applications in various scientific fields:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- involves its interaction with specific molecular targets. For example, it acts as an inhibitor of cyclin-dependent kinases by binding to the active site of the enzyme, blocking its activity and leading to cell cycle arrest and apoptosis . This mechanism is crucial for its potential use as an anticancer agent.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- can be compared with other pyrazolopyridine derivatives, such as:
1H-Pyrazolo[3,4-b]pyridine, 1,3-diphenyl-: This compound lacks one phenyl group compared to 1,3,6-triphenyl- derivative, which may affect its chemical properties and biological activity.
1H-Pyrazolo[3,4-b]pyridine, 1,3,5-triphenyl-: The substitution pattern differs, potentially leading to variations in reactivity and applications.
The unique 1,3,6-triphenyl substitution pattern of 1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl- contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
186956-39-8 |
|---|---|
Formule moléculaire |
C24H17N3 |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
1,3,6-triphenylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C24H17N3/c1-4-10-18(11-5-1)22-17-16-21-23(19-12-6-2-7-13-19)26-27(24(21)25-22)20-14-8-3-9-15-20/h1-17H |
Clé InChI |
ZAACCGFEJGZGGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)


![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)

![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)


![4-[2-[6-(4-phenyl-6-pyridin-2-ylpyridin-2-yl)pyridin-2-yl]-6-pyridin-2-yl-1H-pyridin-4-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12552165.png)
![1,1,1-Trichloro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one](/img/structure/B12552172.png)

